

Lodenafil: A Comprehensive Technical Guide on its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lodenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction.[1][2] It belongs to the same class as sildenafil, tadalafil, and vardenafil.[1] **Lodenafil** is formulated as a prodrug, **lodenafil** carbonate, which is a dimer that is metabolized in the body to release two molecules of the active **lodenafil**.[1][3] This formulation strategy enhances the oral bioavailability of the drug. This guide provides an indepth overview of the chemical structure, properties, mechanism of action, and key experimental data related to **Lodenafil** and its carbonate prodrug.

Chemical Structure and Properties

Lodenafil and its carbonate prodrug are complex organic molecules. Their chemical identities are defined by their specific structures and physicochemical properties.

Lodenafil

- IUPAC Name: 5-(2-Ethoxy-5-{[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl}phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Other Names: Hydroxyhomosildenafil



Lodenafil Carbonate

• IUPAC Name: bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate

Table 1: Physicochemical Properties of Lodenafil and Lodenafil Carbonate

Property	Lodenafil	Lodenafil Carbonate
Molecular Formula	C23H32N6O5S	C47H62N12O11S2
Molecular Weight	504.61 g/mol	1035.199 g/mol
CAS Number	139755-85-4	398507-55-6
Solubility	DMSO: 100 mg/mL (198.17 mM)	Not explicitly found

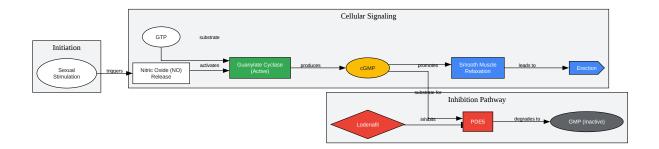
Mechanism of Action: PDE5 Inhibition

Lodenafil exerts its therapeutic effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme. PDE5 is predominantly found in the corpus cavernosum of the penis and is responsible for the degradation of cyclic guanosine monophosphate (cGMP).

The process of penile erection is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which in turn converts guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP act as a second messenger, leading to the relaxation of smooth muscle cells in the corpus cavernosum. This relaxation allows for increased blood flow into the penis, resulting in an erection.

Lodenafil, by inhibiting PDE5, prevents the breakdown of cGMP. This leads to an accumulation of cGMP, thereby prolonging and enhancing the smooth muscle relaxation and vasodilatory effects of NO. It is important to note that **Lodenafil**'s action is dependent on sexual stimulation, as the initial release of NO is a prerequisite for the signaling cascade to begin.





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Figure 1: PDE5 Signaling Pathway and Lodenafil's Mechanism of Action.

Experimental Data and Protocols Synthesis of Lodenafil Carbonate

A key step in the synthesis of **Lodenafil** Carbonate involves the reaction of 5-{2-ethoxy-5-[(4-hydroxyethyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one with a chloroformate derivative.

Experimental Protocol: Synthesis of **Lodenafil** Carbonate (Simplified)

- A solution of 5-{2-ethoxy-5-[(4-hydroxyethyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one (4.1 mmol) is prepared in dichloromethane.
- To this solution, a chloroformate derivative (4.0 mmol) dissolved in dichloromethane is added.
- Triethylamine (450 mg) in dichloromethane is subsequently added to the reaction mixture.



- The reaction is maintained under stirring, and its progress is monitored by thin-layer chromatography until the disappearance of the chloroformate derivative indicates the completion of the reaction.
- The product is then extracted using chloroform, dried with anhydrous sodium sulfate, and concentrated under vacuum.

Pharmacokinetic Studies

Pharmacokinetic properties of **Lodenafil** have been evaluated in both preclinical and clinical studies.

Table 2: Pharmacokinetic Parameters of Lodenafil



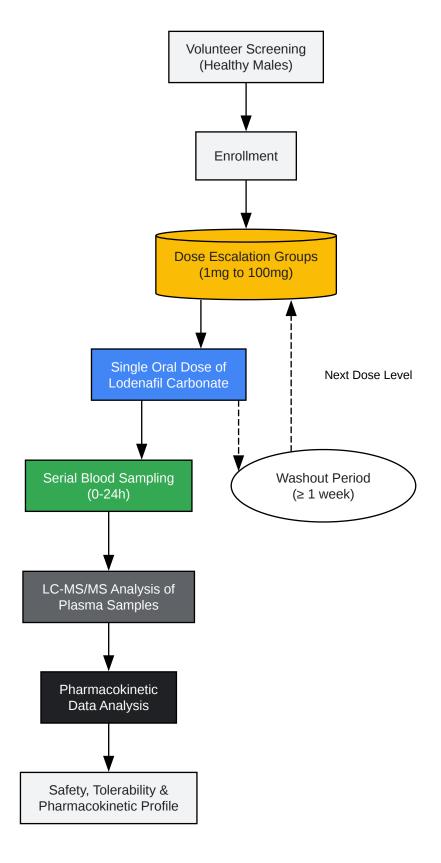
Parameter	Species	Dose	Value	Reference
Tmax (Time to maximum concentration)	Human (Healthy Males)	1 - 100 mg (single oral dose of Lodenafil Carbonate)	1.6 (± 0.4) h	
t1/2 (Elimination half-life)	Human (Healthy Males)	1 - 100 mg (single oral dose of Lodenafil Carbonate)	3.3 (± 1.1) h	
Cmax (Maximum concentration)	Beagle Dogs	1 mg/kg (i.v. of Lodenafil Carbonate)	599 ng/ml	_
Plasma Clearance	Beagle Dogs	1 mg/kg (i.v. of Lodenafil Carbonate)	3.24 L/h/kg	_
Volume of Distribution	Beagle Dogs	1 mg/kg (i.v. of Lodenafil Carbonate)	2.73 L/kg	_
Elimination Half-	Beagle Dogs	1 mg/kg (i.v. of Lodenafil Carbonate)	0.57 h	

Experimental Protocol: Phase I Clinical Trial for Pharmacokinetics

- Study Design: An open-label, dose-escalation, Phase I clinical trial was conducted with healthy male volunteers.
- Dosing: Single oral doses of Lodenafil Carbonate were administered sequentially, escalating from 1 mg to 100 mg, with a washout period of at least one week between doses.
- Sample Collection: Blood samples were collected at pre-dose and at multiple time points
 (0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 7, 8, 10, 12, 14, 16, 20, and 24
 hours) post-dosing.



Analysis: Plasma samples were analyzed for Lodenafil Carbonate and Lodenafil
concentrations using liquid chromatography coupled to tandem mass spectrometry (LCMS/MS).





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Figure 2: Workflow for a Phase I Clinical Trial of **Lodenafil** Carbonate.

Efficacy and Safety from Clinical Trials

Phase II and Phase III clinical trials have demonstrated the efficacy and safety of **Lodenafil** Carbonate for the treatment of erectile dysfunction.

Table 3: Efficacy Data from a Phase III Clinical Trial

Parameter	Placebo	Lodenafil Carbonate 40 mg	Lodenafil Carbonate 80 mg
Positive Answers to SEP-3 (%)	29.7 ± 38.1	50.8 ± 44.4	66.0 ± 39.3

*SEP-3: Sexual Encounter Profile Question 3 (Did your erection last long enough for you to have successful intercourse?)

Table 4: Efficacy Data from a Phase II Clinical Trial

Parameter	Placebo	Lodenafil Carbonate 20 mg	Lodenafil Carbonate 40 mg	Lodenafil Carbonate 80 mg
IIEF Erectile Domain Score (Post-treatment)	12.6 ± 5.5	18.9 ± 6.6	15.4 ± 8.1	22.8 ± 6.0
SEP-3 Scores (%)	33.6 ± 42.3	51.2 ± 41.7	46.7 ± 41.1	74.3 ± 36.4

^{*}IIEF: International Index of Erectile Function

Common adverse events reported in clinical trials were generally mild and self-limited, including rhinitis, headache, flushing, visual disorders, and dizziness.



Conclusion

Lodenafil is a new-generation PDE5 inhibitor that, through its carbonate prodrug formulation, offers a valuable therapeutic option for erectile dysfunction. Its well-defined chemical structure and properties, coupled with a clear mechanism of action and a favorable pharmacokinetic and efficacy profile demonstrated in clinical trials, establish it as a significant molecule in the field of sexual medicine. Further research may continue to explore its full therapeutic potential and optimize its clinical application.

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References

- 1. Lodenafil Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
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